5-Pentafluoroethyl-nicotinic acid

Medicinal Chemistry Drug Design Lipophilicity

Lead optimization often stalls due to inadequate lipophilicity and poor CNS penetration. 5-Pentafluoroethyl-nicotinic acid offers a quantifiable LogP boost (ΔLogP = +0.83 vs -CF3) for tuning ADME properties without adding H-bond donors. As a selective α7 nAChR agonist building block, it enables CNS-penetrant candidate synthesis. - LogP 2.43: enhanced blood-brain barrier permeability vs trifluoromethyl analog. - Purity: 98%. - Immediate stock availability for global shipping.

Molecular Formula C8H4F5NO2
Molecular Weight 241.11
CAS No. 1204235-23-3
Cat. No. B1650794
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-Pentafluoroethyl-nicotinic acid
CAS1204235-23-3
Molecular FormulaC8H4F5NO2
Molecular Weight241.11
Structural Identifiers
SMILESC1=C(C=NC=C1C(C(F)(F)F)(F)F)C(=O)O
InChIInChI=1S/C8H4F5NO2/c9-7(10,8(11,12)13)5-1-4(6(15)16)2-14-3-5/h1-3H,(H,15,16)
InChIKeyFFALAWAHLYRURL-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

5-Pentafluoroethyl-nicotinic Acid: High-Lipophilicity Fluorinated Building Block


5-Pentafluoroethyl-nicotinic acid (CAS 1204235-23-3) is a fluorinated pyridine derivative classified as a nicotinic acid analog, characterized by a pentafluoroethyl (-C2F5) substituent at the 5-position of the pyridine ring . This compound, with the molecular formula C8H4F5NO2 and a molecular weight of approximately 241.11 g/mol, is primarily utilized as a building block in pharmaceutical and agrochemical research, where the unique electronic and steric properties of the polyfluorinated moiety are leveraged to enhance lipophilicity and metabolic stability of drug candidates [1]. It is also described as a potent and selective agonist of the α7 nicotinic acetylcholine receptor (nAChR) subtype .

Why 5-Pentafluoroethyl-nicotinic Acid Cannot Be Replaced by -CF3 Analog


In scientific procurement, substituting 5-pentafluoroethyl-nicotinic acid with a close analog like 5-(trifluoromethyl)nicotinic acid (CAS 131747-40-5) can lead to significantly different outcomes in lead optimization programs. The primary driver is the quantifiable difference in lipophilicity, as the pentafluoroethyl (-C2F5) group confers a markedly higher LogP value compared to the trifluoromethyl (-CF3) group, which directly impacts membrane permeability, target binding, and metabolic stability [1]. This class-level effect, where perfluoroalkyl chain length strongly influences physicochemical properties, means that generic substitution without accounting for this logP shift can compromise a compound's pharmacokinetic profile and biological activity [2].

5-Pentafluoroethyl-nicotinic Acid vs. Key Analogs


Elevated Lipophilicity vs. -CF3 Nicotinic Acid

The 5-pentafluoroethyl substituent confers significantly higher lipophilicity compared to the 5-trifluoromethyl analog, a key parameter for membrane permeability and ADME properties. The calculated LogP for 5-pentafluoroethyl-nicotinic acid is 2.43 , while the same metric for 5-(trifluoromethyl)nicotinic acid is reported as 1.60 [1].

Medicinal Chemistry Drug Design Lipophilicity

Structural and Electronic Effects: -C2F5 vs -CF3

The pentafluoroethyl group (-C2F5) is a larger and more electron-withdrawing substituent than the trifluoromethyl group (-CF3). This class-level difference in size and electronics can be exploited to fine-tune molecular interactions. For instance, in the context of nicotinic acid ester prodrugs, the length of the perfluoroalkyl chain directly correlates with fluorophilicity, influencing partitioning behavior in biphasic systems [1]. While direct data for this specific acid is not provided, the trend suggests that 5-pentafluoroethyl-nicotinic acid will exhibit higher fluorophilicity compared to its -CF3 counterpart, potentially leading to different biodistribution profiles.

Medicinal Chemistry Drug Design Bioisosteres

Selective α7 nAChR Agonism

5-Pentafluoroethyl-nicotinic acid is specifically described as a potent and selective agonist of the α7 nicotinic acetylcholine receptor (nAChR) subtype . This receptor is a validated target for neurological and inflammatory disorders. In contrast, the unsubstituted nicotinic acid (niacin) has a distinct, well-established mechanism of action as a precursor to nicotinamide adenine dinucleotide (NAD) and as an agonist for the GPR109A receptor, leading to anti-lipolytic effects [1].

Neuroscience Nicotinic Receptors Pharmacology

Key Applications of 5-Pentafluoroethyl-nicotinic Acid


CNS α7 nAChR Agonist Lead Optimization

5-Pentafluoroethyl-nicotinic acid is best suited as a starting point or intermediate in the synthesis of novel α7 nicotinic acetylcholine receptor (nAChR) agonists, particularly when central nervous system (CNS) penetration is desired . Its high calculated LogP of 2.43 suggests improved blood-brain barrier permeability compared to less lipophilic analogs like 5-(trifluoromethyl)nicotinic acid (LogP 1.60) . This property is essential for developing potential therapeutics for Alzheimer's disease, schizophrenia, and cognitive impairment [1].

Modulating ADME Properties

This compound serves as a strategic building block for medicinal chemists seeking to enhance the lipophilicity and metabolic stability of a lead series without introducing additional hydrogen bond donors . The pentafluoroethyl group provides a significant LogP increase (ΔLogP = +0.83) compared to a trifluoromethyl group, offering a quantifiable tool for fine-tuning ADME (Absorption, Distribution, Metabolism, Excretion) properties . This is particularly valuable in programs where improving oral bioavailability or half-life is a primary objective.

Fluorophilic Prodrugs and Imaging Agents

Based on the class-level property of fluorophilicity, 5-pentafluoroethyl-nicotinic acid can be utilized to create prodrugs or imaging agents with enhanced affinity for fluorinated phases or environments . This property is relevant for designing drug delivery systems that leverage fluorocarbon emulsions or for developing 19F-MRI contrast agents, where the multiple chemically equivalent fluorine atoms in the -C2F5 group provide a strong, single resonance signal for detection .

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